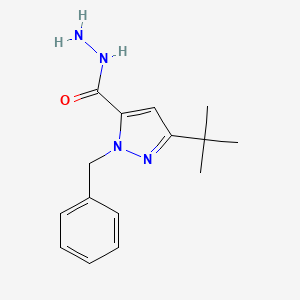
4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine
Vue d'ensemble
Description
La 4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine est un composé organique qui appartient à la classe des thiazoles 2,4,5-trisubstitués . La présence à la fois de cycles thiazole et pyrimidine dans sa structure contribue à son activité biologique et en fait une cible précieuse pour le développement de médicaments.
Analyse Biochimique
Biochemical Properties
4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to be involved in the control of the cell cycle, being essential for meiosis but dispensable for mitosis . This indicates that it has a significant influence on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the reaction involves the initial thiohydrazonate formation, which underwent intermolecular cyclization directly to afford a product through elimination of a H2O molecule or through 1,3-dipolar cycloaddition of nitrile imine to the C=S double bond of the compound to afford thiadiazole via elimination of NH3 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine implique généralement la réaction du 2,4-diméthylthiazole avec un dérivé de la pyrimidine dans des conditions spécifiques. Une méthode courante implique l'utilisation d'halogénures d'hydrazonoyle et de triéthylamine dans du toluène sec, qui est ensuite porté à reflux pendant plusieurs heures . Les conditions de réaction, telles que la température et le solvant, sont cruciales pour obtenir des rendements élevés et la pureté du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du procédé. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour garantir la qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses amines ou alcools correspondants.
Substitution: Les cycles thiazole et pyrimidine peuvent subir des réactions de substitution avec divers électrophiles et nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des électrophiles tels que les halogénures d'alkyle. Les conditions de réaction, telles que la température, le solvant et le pH, sont optimisées en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans les cycles thiazole ou pyrimidine.
4. Applications de la recherche scientifique
La 4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine implique son interaction avec des cibles moléculaires telles que la kinase dépendante des cyclines-2 (CDK2) . En se liant au site actif de la CDK2, le composé inhibe son activité, ce qui conduit à l'arrêt du cycle cellulaire et à une induction potentielle de l'apoptose dans les cellules cancéreuses. Les cycles thiazole et pyrimidine jouent un rôle crucial dans l'affinité de liaison et la spécificité du composé pour la CDK2.
Applications De Recherche Scientifique
4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine involves its interaction with molecular targets such as cyclin-dependent kinase-2 (CDK2) . By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound for CDK2.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamino]-Phénol
- N-[4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-N’,N’-Diméthyl-Benzène-1,4-Diamine
Unicité
La 4-(2,4-Diméthyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine est unique en raison de son motif de substitution spécifique sur les cycles thiazole et pyrimidine, ce qui contribue à son activité inhibitrice puissante contre la CDK2 . Cela en fait un composé précieux pour la recherche et le développement futurs en chimie médicinale.
Propriétés
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFDMGIBHFQWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332264 | |
| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364334-94-1 | |
| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364334941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIMIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ47MG2A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
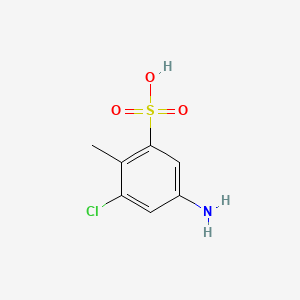



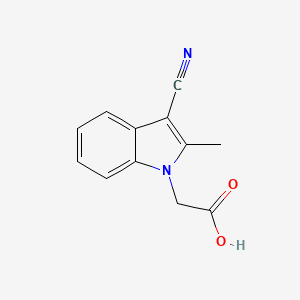
![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)
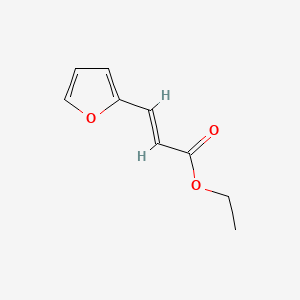
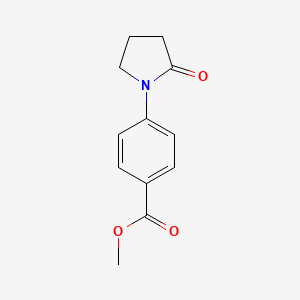
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)


